molecular formula C18H20N4O3S B2525465 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide CAS No. 2034350-87-1

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide

Cat. No.: B2525465
CAS No.: 2034350-87-1
M. Wt: 372.44
InChI Key: GPCMQADCGKUDER-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a complex organic compound that features a pyrazole ring fused with a pyridine ring, linked to a phenoxyethanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activities . These compounds target various phytopathogenic fungi, such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .

Mode of Action

Related compounds have been found to inhibit the growth of certain fungi

Biochemical Pathways

Similar compounds have been found to inhibit the growth of certain fungi , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.

Result of Action

Similar compounds have been found to exhibit antifungal activities , suggesting that they may inhibit the growth of certain fungi at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The pyridine ring is then introduced via a cyclization reaction. The final step involves the sulfonation of the phenoxyethane group and its subsequent attachment to the pyrazole-pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to accelerate the reaction rates and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The combination of the pyrazole and pyridine rings with the phenoxyethanesulfonamide group enhances its solubility, stability, and potential for diverse biological applications .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-22-16(12-18(21-22)15-6-5-9-19-13-15)14-20-26(23,24)11-10-25-17-7-3-2-4-8-17/h2-9,12-13,20H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCMQADCGKUDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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